molecular formula C24H22N2O3 B2641596 4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317822-21-2

4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B2641596
CAS No.: 317822-21-2
M. Wt: 386.451
InChI Key: REHRJNWSWYCNIP-UHFFFAOYSA-N
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Description

4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a complex organic compound belonging to the quinoxalinone family This compound features a quinoxalinone core, which is a bicyclic structure consisting of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves multi-step reactions. One common approach is the condensation of 3-methoxybenzylamine with 2-benzoylbenzoic acid under acidic conditions to form the intermediate product. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to yield the desired quinoxalinone compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors. Additionally, purification methods like recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield dihydroquinoxalinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced using reagents such as alkyl halides or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, Grignard reagents

Major Products Formed

    Oxidation: Quinoxaline derivatives

    Reduction: Dihydroquinoxalinone derivatives

    Substitution: Various substituted quinoxalinone derivatives

Scientific Research Applications

4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as dyes and polymers, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with cellular membranes may contribute to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid: Shares the benzoyl group and exhibits similar biological activities.

    2-amino-1,3,4-thiadiazoles: Contains a heterocyclic core and demonstrates a broad spectrum of biological activities.

    3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide: Features a benzoyl group and is studied for its medicinal properties.

Uniqueness

4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is unique due to its specific combination of functional groups and the quinoxalinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-benzoyl-1-[(3-methoxyphenyl)methyl]-3-methyl-3H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-17-23(27)25(16-18-9-8-12-20(15-18)29-2)21-13-6-7-14-22(21)26(17)24(28)19-10-4-3-5-11-19/h3-15,17H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHRJNWSWYCNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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